molecular formula C2HBr5O2S B14270821 Tribromo(dibromomethanesulfonyl)methane CAS No. 134767-21-8

Tribromo(dibromomethanesulfonyl)methane

Cat. No.: B14270821
CAS No.: 134767-21-8
M. Wt: 488.6 g/mol
InChI Key: GIGXBIICVMCDPN-UHFFFAOYSA-N
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Description

Tribromo(dibromomethanesulfonyl)methane is a heavily brominated organosulfur compound characterized by a methane core substituted with a tribromomethyl group and a dibromomethanesulfonyl moiety.

The sulfonyl group (–SO₂–) enhances polarity and thermal stability, while the bromine atoms contribute to flame-retardant properties and reactivity in substitution reactions.

Properties

CAS No.

134767-21-8

Molecular Formula

C2HBr5O2S

Molecular Weight

488.6 g/mol

IUPAC Name

tribromo(dibromomethylsulfonyl)methane

InChI

InChI=1S/C2HBr5O2S/c3-1(4)10(8,9)2(5,6)7/h1H

InChI Key

GIGXBIICVMCDPN-UHFFFAOYSA-N

Canonical SMILES

C(S(=O)(=O)C(Br)(Br)Br)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tribromo(dibromomethanesulfonyl)methane typically involves the bromination of methanesulfonyl chloride in the presence of a brominating agent such as bromine or a bromine-containing compound. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions on the methane backbone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tribromo(dibromomethanesulfonyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce less brominated methane derivatives. Substitution reactions can result in the formation of various functionalized methane compounds.

Scientific Research Applications

Tribromo(dibromomethanesulfonyl)methane has several scientific research applications, including:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Tribromo(dibromomethanesulfonyl)methane involves its interaction with molecular targets through its bromine atoms and sulfonyl group. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between Tribromo(dibromomethanesulfonyl)methane and related brominated compounds:

Compound Name Molecular Formula Functional Groups Bromine Atoms Key Applications/Activities Reference
This compound Inferred: C₂Br₅SO₂ Sulfonyl, brominated alkyl 5–7 Specialty chemicals, flame retardants (inferred)
Tribromomethyl phenyl sulfone C₇H₅Br₃O₂S Sulfonyl, phenyl, tribromomethyl 3 Photoinitiator (e.g., Photoinitiator-6107)
Bis-(2,3,6-tribromo-4,5-dihydroxyphenyl)methane C₁₃H₈Br₆O₄ Phenolic, brominated aromatic 6 Aldose reductase inhibition (IC₅₀ = 4.3 μM), antidiabetic potential
Tribromomethane (Bromoform) CHBr₃ Trihalomethane 3 Solvent, intermediate in organic synthesis
Key Observations:
  • Bromination Level : this compound likely contains 5–7 bromine atoms, exceeding the bromine content in Tribromomethyl phenyl sulfone (3 Br) and Bromoform (3 Br).
  • Functional Groups: The sulfonyl group distinguishes it from phenolic derivatives (e.g., Bis-(2,3,6-tribromo...) and trihalomethanes (e.g., Bromoform).
  • Biological Activity: Brominated phenolic compounds exhibit enzyme inhibitory properties (e.g., IC₅₀ = 2.7–4.3 μM for aldose reductase) , whereas sulfonyl-containing analogs like Tribromomethyl phenyl sulfone are primarily industrial photoinitiators .

Reactivity and Stability

  • Sulfonyl vs. Phenolic Groups: Sulfonyl derivatives are less prone to oxidation compared to phenolic compounds, which can undergo redox reactions due to hydroxyl groups. This makes sulfonyl-based compounds more stable in industrial processes .
  • Trihalomethanes : Bromoform (CHBr₃) is volatile and less thermally stable than sulfonyl or aromatic brominated compounds, limiting its use to specific synthetic applications .

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